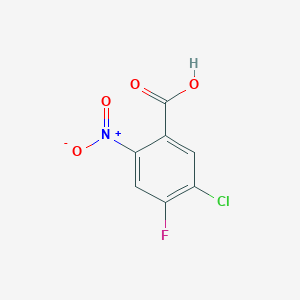
5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters . The term “mixture of diastereomers” refers to a substance that contains two or more diastereomers .
Synthesis Analysis
While specific synthesis methods for your compound were not found, the synthesis of diastereomers often involves the reaction of a racemate (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . These can then be separated due to their different physical properties .Molecular Structure Analysis
Diastereomers have different physical properties and reactivity. They have different melting points, boiling points, and densities . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .Chemical Reactions Analysis
The reactions involving diastereomers often result in the formation of new compounds with different physical and chemical properties . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties and reactivity. They have different melting points, boiling points, and densities . Since enantiomers have identical physical properties, such as solubility and melting point, resolution is extremely difficult. Diastereomers, on the other hand, have different physical properties, and this fact is used to achieve resolution of racemates .将来の方向性
The future directions in the field of diastereomers could involve the development of more efficient methods for their synthesis and separation . Additionally, the study of their properties and reactivity could lead to new applications in various fields such as pharmaceuticals and materials science .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid involves the synthesis of the oxazole ring followed by the introduction of the cyclopropyl group and carboxylic acid functional group.", "Starting Materials": [ "2-methylpropanenitrile", "Ethyl bromoacetate", "Sodium hydride", "2-amino-2-methylpropanol", "Sodium hydroxide", "Methanesulfonyl chloride", "Sodium bicarbonate", "2-methylcyclopropanecarboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-2-(oxomethyl)propanenitrile by reacting 2-methylpropanenitrile with ethyl bromoacetate in the presence of sodium hydride.", "Step 2: Conversion of 2-methyl-2-(oxomethyl)propanenitrile to 5-(2-methyl-2-oxoethyl)-1,2-oxazole-3-carboxylic acid by reacting with 2-amino-2-methylpropanol and sodium hydroxide.", "Step 3: Protection of the carboxylic acid group by reacting with methanesulfonyl chloride to form the corresponding mesylate.", "Step 4: Introduction of the cyclopropyl group by reacting the mesylate with 2-methylcyclopropanecarboxylic acid in the presence of sodium bicarbonate.", "Step 5: Deprotection of the carboxylic acid group by treatment with sodium hydroxide to yield the final product, a mixture of diastereomers of 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid." ] } | |
CAS番号 |
1934415-90-3 |
製品名 |
5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid, Mixture of diastereomers |
分子式 |
C8H9NO3 |
分子量 |
167.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



